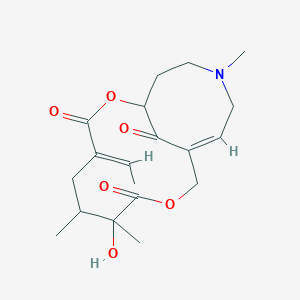
Crotaverrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crotaverrine is a naturally occurring alkaloid isolated from the seeds of Crotalaria verrucosa Linn. It is a macrocyclic diester of otonecine and diastereoisomeric integerrinecic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Crotaverrine can be synthesized through the extraction from the seeds of Crotalaria verrucosa. The seeds are subjected to various extraction and purification processes to isolate the compound. The synthetic route involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction conditions typically include maintaining the temperature at 37°C and using ultrasonic baths to enhance solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The seeds of Crotalaria verrucosa are harvested and processed to extract the compound. The extraction process is optimized to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Crotaverrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
Crotaverrine has several scientific research applications, including:
Chemistry: Used as a model compound for studying macrocyclic diesters and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of smooth muscle spasms and other conditions.
Industry: Utilized in manufacturing processes to improve product quality and efficiency.
Mécanisme D'action
Crotaverrine exerts its effects by inhibiting phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, leading to smooth muscle relaxation . This mechanism is similar to that of drotaverine, a related compound.
Comparaison Avec Des Composés Similaires
Crotaverrine is structurally related to other alkaloids such as drotaverine and papaverine. it displays unique properties that distinguish it from these compounds:
Papaverine: While papaverine also inhibits PDE4, this compound has a macrocyclic diester structure, making it unique in its class.
Similar Compounds
- Drotaverine
- Papaverine
- Otonecine
- Integerrinecic acid
This compound’s unique structure and properties make it a compound of significant interest in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C19H27NO6 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(4E,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione |
InChI |
InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5+,14-6- |
Clé InChI |
HPDHKHMHQGCNPE-LSMSNJBFSA-N |
SMILES isomérique |
C/C=C/1\CC(C(C(=O)OC/C/2=C/CN(CCC(C2=O)OC1=O)C)(C)O)C |
SMILES canonique |
CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


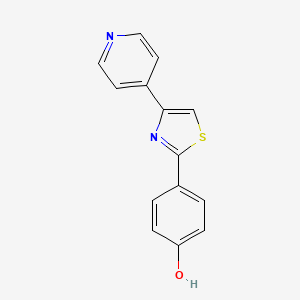
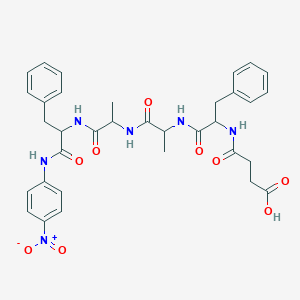
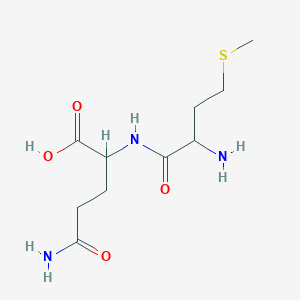

![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B15095210.png)
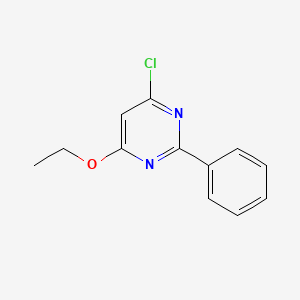
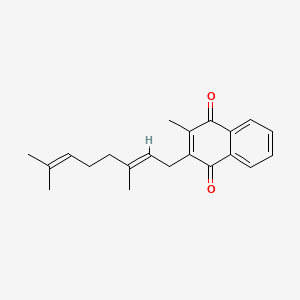
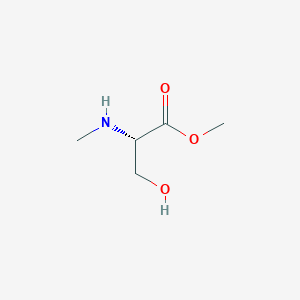
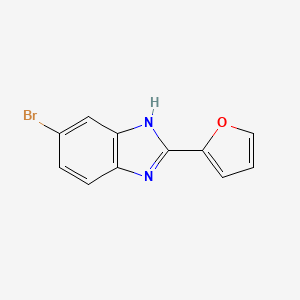

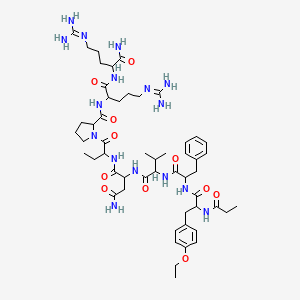
![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B15095242.png)
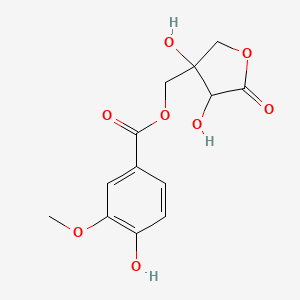
![2-Propanamine, 1-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B15095249.png)
